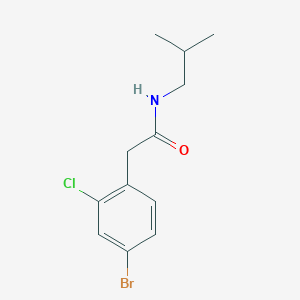

2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide

Description

2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide is a halogenated acetamide derivative characterized by a 4-bromo-2-chlorophenyl group attached to an acetamide backbone and an isobutyl substituent on the nitrogen atom. Its structure combines aromatic halogenation (Br and Cl) with a branched alkyl chain, which influences its physicochemical properties, such as solubility, crystallinity, and biological activity.

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c1-8(2)7-15-12(16)5-9-3-4-10(13)6-11(9)14/h3-4,6,8H,5,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVIBXZVHAPQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide typically involves the following steps:

Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to introduce the bromine atom at the 4-position.

Acetylation: The brominated and chlorinated phenol is then acetylated to form the corresponding acetamide.

Isobutylamination: Finally, the acetamide undergoes amination with isobutylamine to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and various amines are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-bromo-2-chlorophenol derivatives.

Reduction: Production of 2-(4-bromo-2-chlorophenyl)-N-isobutylamine.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Acetamide Derivatives

- In contrast, Propachlor’s 2-chlorophenyl group may confer herbicidal activity due to its chloroacetamide backbone .

- Alkyl Chain Effects : The isobutyl group in the target compound likely increases lipophilicity compared to N-aryl analogs (e.g., N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) and Propachlor’s isopropyl group. This could improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Hydrogen Bonding: The presence of N–H in acetamides (e.g., ) facilitates intermolecular hydrogen bonding, which influences crystal packing and stability. Propachlor, lacking strong H-bond donors, may exhibit weaker intermolecular forces .

Biological Activity

2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C11H13BrClN

- Molecular Weight : 276.59 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Preliminary studies indicate that it may exhibit selective inhibition towards COX-2 over COX-1, similar to other anti-inflammatory drugs.

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Potential activity against pathogens | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory potential of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group, suggesting effective COX inhibition.

- ED50 Value : 12.5 mg/kg (compared to indomethacin at 10 mg/kg)

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the acetamide group or variations in halogen substitution can significantly influence its pharmacological profile.

Notable SAR Findings:

- Bromine vs. Chlorine Substitution : Bromine substitution at the para position enhances anti-inflammatory activity compared to chlorine.

- Alkyl Chain Length : Variations in the isobutyl chain length affect lipophilicity and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.